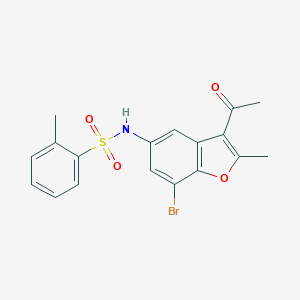
8-Quinolinyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinyl 4-(acetylamino)benzenesulfonate, also known as QAS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 8-Quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell growth by disrupting the cell membrane. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has been shown to bind to the cell membrane and disrupt its structure, leading to cell death.
Biochemical and Physiological Effects:
8-Quinolinyl 4-(acetylamino)benzenesulfonate has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
8-Quinolinyl 4-(acetylamino)benzenesulfonate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 8-Quinolinyl 4-(acetylamino)benzenesulfonate is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, 8-Quinolinyl 4-(acetylamino)benzenesulfonate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 8-Quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of study is the development of new antibacterial and antifungal agents based on the structure of 8-Quinolinyl 4-(acetylamino)benzenesulfonate. Another area of research is the use of 8-Quinolinyl 4-(acetylamino)benzenesulfonate in the development of new materials, such as coatings and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 8-Quinolinyl 4-(acetylamino)benzenesulfonate and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 8-Quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-hydroxyquinoline with 4-(acetylamino)benzenesulfonyl chloride in the presence of a base catalyst. This reaction results in the formation of 8-Quinolinyl 4-(acetylamino)benzenesulfonate as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
8-Quinolinyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications as an antibacterial, antifungal, and antiviral agent. 8-Quinolinyl 4-(acetylamino)benzenesulfonate has also been investigated for its use in the development of new materials, such as polymers and coatings.
Eigenschaften
Molekularformel |
C17H14N2O4S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
quinolin-8-yl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-12(20)19-14-7-9-15(10-8-14)24(21,22)23-16-6-2-4-13-5-3-11-18-17(13)16/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
LPCLGDLZQVEDSW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)



![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)